N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide
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Overview
Description
N’-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide is a compound belonging to the class of Schiff bases, which are formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 4-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of furan-2-carbaldehyde and 4-hydroxybenzohydrazide.
Substitution: Formation of various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide involves its interaction with biological molecules through its azomethine nitrogen and hydrazide group. These functional groups can form coordination complexes with metal ions, which can then interact with proteins, enzymes, and other biomolecules. The compound’s ability to chelate metal ions is believed to contribute to its biological activities, including its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N’-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxyl group at the 2-position of the benzene ring.
N’-(Furan-2-ylmethylene)-3-hydroxybenzohydrazide: Similar structure but with a hydroxyl group at the 3-position of the benzene ring.
Uniqueness
N’-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide is unique due to the specific positioning of the hydroxyl group at the 4-position of the benzene ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological molecules, making it distinct from its analogs .
Properties
CAS No. |
100136-52-5 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C12H10N2O3/c15-10-5-3-9(4-6-10)12(16)14-13-8-11-2-1-7-17-11/h1-8,15H,(H,14,16)/b13-8+ |
InChI Key |
PUORTCYBHNMXSD-MDWZMJQESA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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